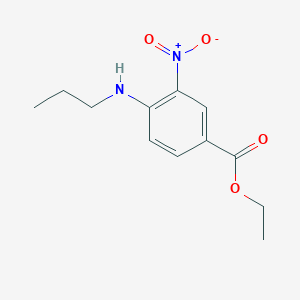

Ethyl 3-nitro-4-(propylamino)benzoate

Vue d'ensemble

Description

Ethyl 3-nitro-4-(propylamino)benzoate is an organic compound with the molecular formula C12H16N2O4 It is a derivative of benzoic acid, characterized by the presence of a nitro group at the 3-position and a propylamino group at the 4-position on the benzene ring, with an ethyl ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-nitro-4-(propylamino)benzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 4-aminobenzoate to introduce the nitro group at the 3-position. This is followed by the alkylation of the amino group with propylamine under suitable conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like N,N-diisopropyl ethylamine (DIPEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at the 3-position undergoes reduction to form an amino derivative, a critical reaction for modifying biological activity or synthesizing intermediates.

Reagents/Conditions :

-

Catalytic hydrogenation : H₂ gas with palladium on carbon (Pd/C) in ethanol or methanol .

-

Alternative reducing agents : Sodium borohydride (NaBH₄) with transition metal catalysts.

Mechanism :

The nitro group (–NO₂) is reduced to an amine (–NH₂) via a multi-step process involving intermediate nitroso (–NO) and hydroxylamine (–NHOH) stages.

Product :

Ethyl 3-amino-4-(propylamino)benzoate (C₁₂H₁₇N₃O₂).

Experimental Data :

| Reaction Conditions | Yield | Reference |

|---|---|---|

| H₂ (60 psi), Pd/C, ethanol, 5 h | 88% |

Ester Hydrolysis

The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reagents/Conditions :

-

Acidic hydrolysis : Concentrated HCl (aq) under reflux.

-

Basic hydrolysis : NaOH (aq) followed by acidification.

Mechanism :

Nucleophilic attack by water (acidic) or hydroxide ions (basic) cleaves the ester bond.

Product :

3-Nitro-4-(propylamino)benzoic acid (C₁₀H₁₁N₃O₄).

Key Observation :

Hydrolysis rates depend on the steric and electronic effects of the substituents. The nitro group enhances reactivity by polarizing the ester carbonyl.

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the aromatic ring for substitution reactions at specific positions.

Reagents/Conditions :

-

Halogen replacement : Fluorine or chlorine substituents at the 4-position can be displaced by amines or alkoxides .

Example Reaction :

Ethyl 4-fluoro-3-nitrobenzoate reacts with propylamine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base to form the title compound .

Mechanism :

The nitro group directs incoming nucleophiles to the para position relative to itself, facilitating substitution.

Experimental Data :

| Substrate | Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl 4-fluoro-3-nitrobenzoate | Propylamine | DCM, DIPEA, RT | 4.8 g |

Comparative Reactivity in Structural Analogs

The reactivity profile varies with substituent positioning and functional groups:

Applications De Recherche Scientifique

Pharmaceutical Applications

- Anticancer Activity :

- Antimicrobial Properties :

- Enzyme Inhibition :

Materials Science Applications

- Research into the use of this compound in materials science is still emerging. Its unique chemical properties may allow for incorporation into polymer matrices or as a component in nanomaterials, although specific applications remain largely theoretical at this stage .

Synthetic Chemistry

This compound can be synthesized through several methods:

- One method involves refluxing ethyl 4-chloro-3-nitrobenzoate with n-propylamine in tetrahydrofuran, leading to the formation of the desired compound .

Case Study 1: Anticancer Research

A study involving the synthesis of this compound demonstrated its efficacy in inhibiting the growth of prostate cancer cells when used alongside cisplatin. The mechanism involved the compound's ability to enhance cisplatin's action by targeting specific cellular pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on similar nitro compounds revealed promising results against antibiotic-resistant bacterial strains. This compound was included in preliminary tests that indicated potential effectiveness against such pathogens, warranting further investigation into its pharmacological properties.

Mécanisme D'action

The mechanism of action of ethyl 3-nitro-4-(propylamino)benzoate depends on its specific application. In the context of its biological activity, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, as a potential local anesthetic, it may bind to sodium ion channels on nerve cells, inhibiting the conduction of nerve impulses and thereby providing pain relief .

Comparaison Avec Des Composés Similaires

Ethyl 3-nitro-4-(propylamino)benzoate can be compared with other similar compounds, such as:

Ethyl 4-aminobenzoate: Lacks the nitro group and propylamino group, making it less versatile in certain chemical reactions.

Ethyl 3-nitro-4-(methylamino)benzoate: Similar structure but with a methylamino group instead of a propylamino group, which may affect its reactivity and biological activity.

Ethyl 3-nitro-4-(tert-butylamino)benzoate: Contains a bulkier tert-butylamino group, which can influence its steric properties and interactions with molecular targets.

These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.

Activité Biologique

Ethyl 3-nitro-4-(propylamino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 3-position and a propylamino group at the 4-position of the benzoate structure. Its molecular formula is , with a molecular weight of 252.27 g/mol. The compound exhibits various chemical properties that enhance its biological activity, particularly due to the electron-withdrawing nature of the nitro group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism .

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

- Local Anesthetic Effects : Similar compounds have been studied for their ability to block sodium ion channels in nerve cells, providing pain relief by inhibiting nerve impulse conduction .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.

- Anti-inflammatory Mechanism : Another investigation focused on its anti-inflammatory effects in a murine model of inflammation. The compound significantly reduced edema and inflammatory markers, indicating its potential for therapeutic use in inflammatory diseases.

- Local Anesthetic Potential : In pharmacological studies, derivatives similar to this compound were tested for local anesthetic properties. It was found to effectively block nerve conduction at concentrations that minimized toxicity.

Propriétés

IUPAC Name |

ethyl 3-nitro-4-(propylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-3-7-13-10-6-5-9(12(15)18-4-2)8-11(10)14(16)17/h5-6,8,13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQMLLNIKRQKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.